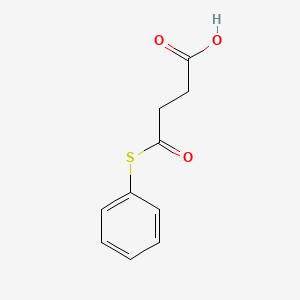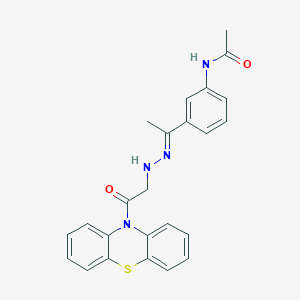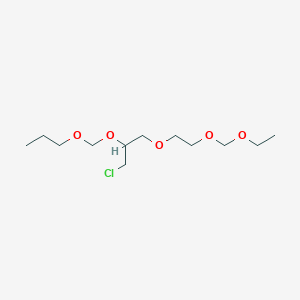
10-(Chloromethyl)-3,5,8,11,13-pentaoxahexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Chloromethyl)-3,5,8,11,13-pentaoxahexadecane is an organic compound characterized by the presence of a chloromethyl group attached to a polyether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Chloromethyl)-3,5,8,11,13-pentaoxahexadecane typically involves the chloromethylation of a polyether precursor. One common method is the reaction of the polyether with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions
10-(Chloromethyl)-3,5,8,11,13-pentaoxahexadecane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new functionalized polyethers.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines are commonly used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include functionalized polyethers with various substituents, such as azido, amino, hydroxyl, or methyl groups .
Scientific Research Applications
10-(Chloromethyl)-3,5,8,11,13-pentaoxahexadecane has several applications in scientific research:
Mechanism of Action
The mechanism by which 10-(Chloromethyl)-3,5,8,11,13-pentaoxahexadecane exerts its effects depends on its functionalization and the specific application. For example, in drug delivery systems, the compound can form stable conjugates with therapeutic agents, facilitating targeted delivery and controlled release . The chloromethyl group can also participate in covalent bonding with biological molecules, enhancing the compound’s efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
10-(Bromomethyl)-3,5,8,11,13-pentaoxahexadecane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
10-(Hydroxymethyl)-3,5,8,11,13-pentaoxahexadecane: Contains a hydroxymethyl group, offering different reactivity and applications.
10-(Aminomethyl)-3,5,8,11,13-pentaoxahexadecane: Features an aminomethyl group, which can be used for further functionalization.
Uniqueness
10-(Chloromethyl)-3,5,8,11,13-pentaoxahexadecane is unique due to the presence of the chloromethyl group, which provides a versatile site for further chemical modifications. This allows for the creation of a wide range of derivatives with tailored properties for specific applications .
Properties
CAS No. |
65743-08-0 |
|---|---|
Molecular Formula |
C12H25ClO5 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
1-chloro-3-[2-(ethoxymethoxy)ethoxy]-2-(propoxymethoxy)propane |
InChI |
InChI=1S/C12H25ClO5/c1-3-5-16-11-18-12(8-13)9-15-6-7-17-10-14-4-2/h12H,3-11H2,1-2H3 |
InChI Key |
FFVALDBAPNMXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCOC(COCCOCOCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


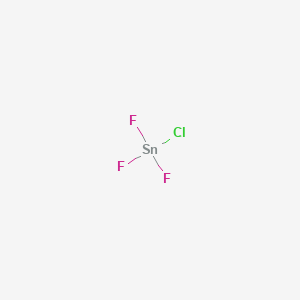

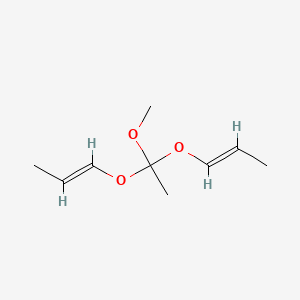
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)


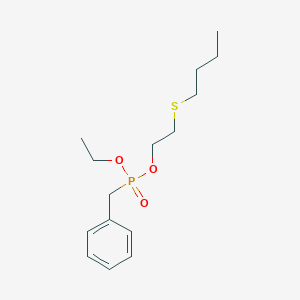
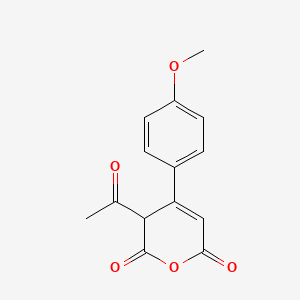
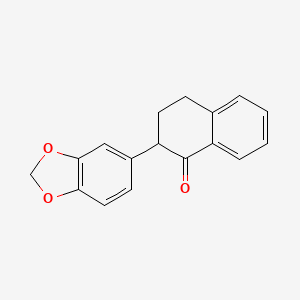
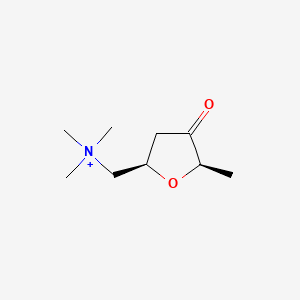
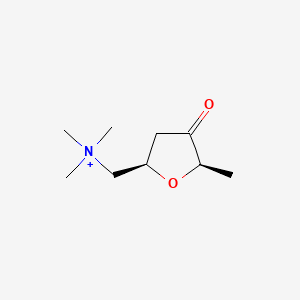
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
